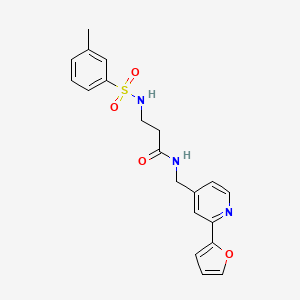![molecular formula C20H17FN2O3S B2624668 1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one CAS No. 933204-12-7](/img/structure/B2624668.png)
1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as EF-24 and is a derivative of curcumin, which is a natural compound found in turmeric. EF-24 has been shown to possess potent anti-cancer, anti-inflammatory, and antioxidant properties. In
Mécanisme D'action
The mechanism of action of EF-24 is not fully understood. However, studies have suggested that EF-24 may inhibit the NF-κB pathway, which is a signaling pathway that regulates inflammation and cell survival. EF-24 may also activate the Nrf2 pathway, which is a signaling pathway that regulates antioxidant responses.
Biochemical and Physiological Effects
EF-24 has been shown to possess potent anti-cancer properties in vitro and in vivo. EF-24 can induce apoptosis in cancer cells by activating the caspase pathway. EF-24 has also been shown to possess anti-inflammatory properties and can reduce inflammation in animal models. Additionally, EF-24 has been shown to possess antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EF-24 in lab experiments is its potent anti-cancer properties. EF-24 can induce apoptosis in cancer cells at low concentrations, making it a promising candidate for cancer therapy. Additionally, EF-24 has been shown to possess anti-inflammatory and antioxidant properties, which can be beneficial in various disease models.
One of the limitations of using EF-24 in lab experiments is its poor solubility in water. EF-24 is soluble in DMSO, which can be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of EF-24 in lab experiments.
Orientations Futures
EF-24 has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some of the future directions for EF-24 research include:
1. Investigating the potential of EF-24 as a cancer therapy in clinical trials.
2. Exploring the mechanism of action of EF-24 in cancer cells.
3. Investigating the potential of EF-24 as an anti-inflammatory and antioxidant therapy in various disease models.
4. Developing new formulations of EF-24 to improve its solubility and bioavailability.
5. Investigating the potential of EF-24 in combination with other drugs for cancer therapy.
Conclusion
In conclusion, EF-24 is a promising compound that possesses potent anti-cancer, anti-inflammatory, and antioxidant properties. The synthesis of EF-24 involves the reaction of curcumin with 4-ethylphenol and 4-fluorobenzaldehyde in the presence of a thiol reagent. EF-24 has been extensively studied for its potential therapeutic properties, and further research is needed to determine its potential applications. EF-24 has advantages and limitations for lab experiments, and future directions for research include investigating its potential as a cancer therapy and exploring its mechanism of action in various disease models.
Méthodes De Synthèse
The synthesis of EF-24 involves the reaction of curcumin with 4-ethylphenol and 4-fluorobenzaldehyde in the presence of a thiol reagent. This reaction results in the formation of EF-24, which is a yellow crystalline powder.
Applications De Recherche Scientifique
EF-24 has been extensively studied for its potential therapeutic properties. In vitro studies have shown that EF-24 possesses potent anti-cancer properties and can induce apoptosis in cancer cells. EF-24 has also been shown to possess anti-inflammatory properties and can reduce inflammation in animal models. Additionally, EF-24 has been shown to possess antioxidant properties and can protect cells from oxidative stress.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-2-26-17-9-7-16(8-10-17)23-12-11-22-19(20(23)25)27-13-18(24)14-3-5-15(21)6-4-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPPYIOQWWKJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

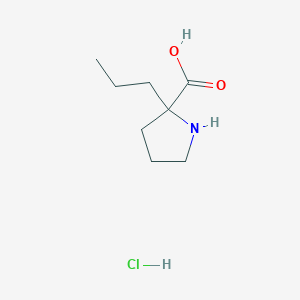
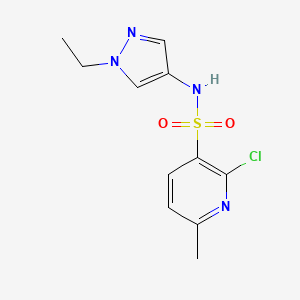
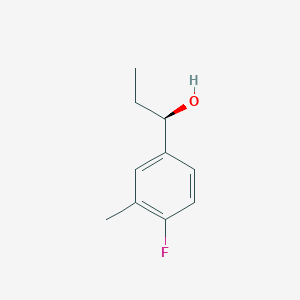
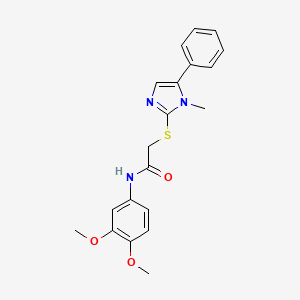
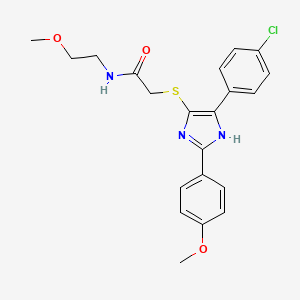
![N-[2-Tert-butyl-5-(furan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2624593.png)
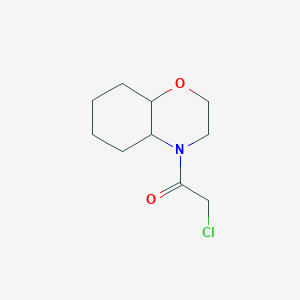
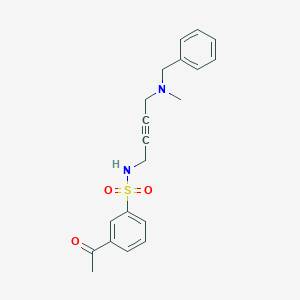
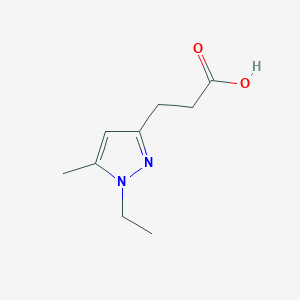
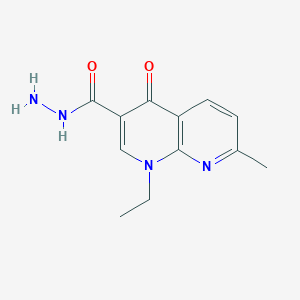
![4-[[6-bromo-4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2624604.png)
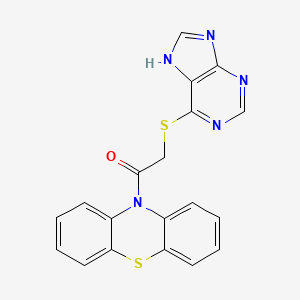
![N-(3,4-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2624607.png)
